N-Ethylpentylonhydrochlorid

Übersicht

Beschreibung

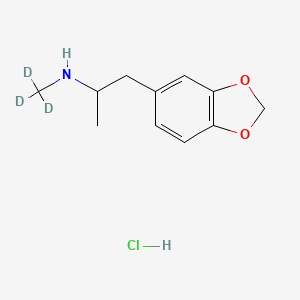

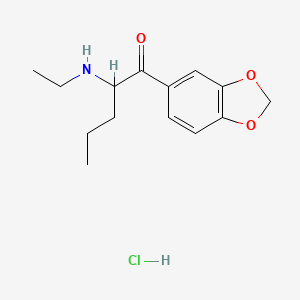

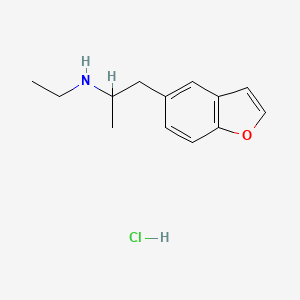

N-Ethylpentylon (Hydrochlorid) ist ein synthetisches Kathinon und ein Stimulans. Es ist chemisch bekannt als 1-(1,3-Benzodioxol-5-yl)-2-(Ethylamino)pentan-1-on-Hydrochlorid. Diese Verbindung gehört zur Phenethylamin-Klasse und ähnelt strukturell anderen substituierten Kathinonen. N-Ethylpentylon (Hydrochlorid) wurde in mehreren Ländern als neuartige Designer-Droge gemeldet und ist in den Vereinigten Staaten als Substanz der Liste I geregelt .

Wissenschaftliche Forschungsanwendungen

N-Ethylpentylon (Hydrochlorid) wird hauptsächlich in der wissenschaftlichen Forschung und in forensischen Anwendungen verwendet. Es dient als analytisches Referenzmaterial für die Identifizierung und Quantifizierung von synthetischen Kathinonen in biologischen Proben. Forscher untersuchen seine pharmakologischen Wirkungen, seine Toxikologie und sein Missbrauchspotenzial, um seine Auswirkungen auf die menschliche Gesundheit besser zu verstehen und Nachweismethoden für forensische Untersuchungen zu entwickeln .

Wirkmechanismus

N-Ethylpentylon (Hydrochlorid) übt seine Wirkungen aus, indem es die Wiederaufnahme von Monoamin-Neurotransmittern hemmt, darunter Dopamin, Serotonin und Noradrenalin. Diese Hemmung erhöht die Konzentrationen dieser Neurotransmitter im synaptischen Spalt, was zu einer verstärkten Stimulation des zentralen Nervensystems führt. Die Verbindung bindet mit unterschiedlichen Affinitäten an Transporter, was zu ihren stimulierenden Eigenschaften beiträgt .

Wirkmechanismus

N-Ethylpentylone hydrochloride, also known as S3G8XZW25I or 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one hydrochloride, is a substituted cathinone and stimulant drug .

Target of Action

The primary targets of N-Ethylpentylone are the dopamine transporter (DAT) , norepinephrine transporter (NET) , and serotonin transporter (SERT) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal signaling.

Mode of Action

N-Ethylpentylone acts primarily as a mixed norepinephrine reuptake inhibitor and dopamine reuptake inhibitor . It binds to these transporters, inhibiting the reuptake of dopamine and norepinephrine, and increasing their concentrations in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced stimulation of the post-synaptic neuron.

Biochemical Pathways

The inhibition of neurotransmitter reuptake by N-Ethylpentylone affects several biochemical pathways. By increasing the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, it enhances the stimulation of post-synaptic neurons. This can lead to increased locomotor activity, anxiolytic effects, and potentially aggressive behavior .

Result of Action

The increased stimulation of post-synaptic neurons by N-Ethylpentylone can lead to a range of effects. Acute administration of N-Ethylpentylone has been reported to induce an increase in locomotor activity, anxiolytic effects, and potentially aggressive behavior . Repeated exposure can lead to hyperthermia, anorexia, and rewarding effects . Withdrawal after repeated administration can result in depression-like symptoms, hyperlocomotion, and a decrease in social exploration .

Action Environment

The action of N-Ethylpentylone can be influenced by various environmental factors. For instance, the presence of other substances can affect its pharmacokinetics and pharmacodynamics. Additionally, individual factors such as age, health status, and genetic factors can influence the drug’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

N-Ethylpentylone hydrochloride primarily acts as a mixed norepinephrine reuptake inhibitor and dopamine reuptake inhibitor . It binds to transporters with IC 50 values of 37 nM (dopamine transporter), 105 nM (norepinephrine transporter), and 383 nM (serotonin transporter) . The methylenedioxy ring-substitution provides a higher potency at inhibiting serotonin reuptake than its analogue N-ethylpentedrone .

Cellular Effects

N-Ethylpentylone hydrochloride inhibits the uptake of the monoamine neurotransmitters dopamine, serotonin, and norepinephrine, increasing the concentrations of these monoamines in the synaptic cleft . This leads to an increase in locomotor activity, anxiolytic effects, and aggressive behavior, as well as social exploration deficits .

Molecular Mechanism

The molecular mechanism of N-Ethylpentylone hydrochloride involves binding to transporters, inhibiting the reuptake of monoamine neurotransmitters . This results in increased concentrations of these neurotransmitters in the synaptic cleft, leading to the observed stimulant effects .

Temporal Effects in Laboratory Settings

In laboratory studies, repeated exposure to N-Ethylpentylone hydrochloride induced hyperthermia, anorexia, and rewarding effects . During withdrawal after repeated administration, depression-like symptoms, hyperlocomotion, and a decrease of social exploration were observed .

Dosage Effects in Animal Models

In animal models, the effects of N-Ethylpentylone hydrochloride vary with different dosages . Acute intraperitoneal administration induced an increase in locomotor activity, anxiolytic effects, and aggressive behavior, as well as social exploration deficits .

Metabolic Pathways

The metabolic pathways of N-Ethylpentylone hydrochloride involve the reduction of the beta-ketone to an alcohol, resulting in the most prominent metabolite found in authentic specimens . This unique metabolite is an appropriate biomarker to determine N-Ethylpentylone hydrochloride ingestion .

Transport and Distribution

N-Ethylpentylone hydrochloride shows good affinity and efficiency to substitute ethidium bromide from the ethidium bromide-DNA complex via intercalation mode . This suggests that N-Ethylpentylone hydrochloride could be efficiently transported and distributed through the blood and cells .

Subcellular Localization

Given its interactions with monoamine transporters, it is likely to be localized in the synaptic cleft where these transporters are present .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Ethylpentylon (Hydrochlorid) beinhaltet typischerweise die Reaktion von 1,3-Benzodioxol mit 2-Brompentanon, gefolgt von der Einführung einer Ethylaminogruppe. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Natrium- oder Kaliumcarbonat. Das Endprodukt wird dann durch Zugabe von Salzsäure in seine Hydrochloridsalzform umgewandelt .

Industrielle Produktionsverfahren

Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses beinhalten, wobei die ordnungsgemäße Handhabung und Sicherheitsvorkehrungen gewährleistet werden, um die behördlichen Standards einzuhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Ethylpentylon (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Ethylaminogruppe kann unter geeigneten Bedingungen durch andere Amine oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Aminderivaten führen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Ethylpentylon (Hydrochlorid) ähnelt strukturell und pharmakologisch anderen substituierten Kathinonen, wie z. B.:

- Pentylon

- Eutylon

- Methylon

- Butylon

- N,N-Dimethylpentylon

Einzigartigkeit

Was N-Ethylpentylon (Hydrochlorid) von seinen Analoga unterscheidet, ist sein spezifisches Substitutionsschema und das Vorhandensein der Ethylaminogruppe. Diese strukturelle Variation beeinflusst seine Potenz, Pharmakokinetik und Gesamtwirkungen auf das zentrale Nervensystem. Darüber hinaus macht seine höhere Potenz bei der Hemmung der Serotonin-Wiederaufnahme im Vergleich zu einigen Analoga es in seiner Klasse einzigartig .

Eigenschaften

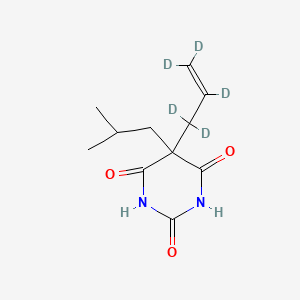

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDGINCOKQDLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336464 | |

| Record name | N-Ethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-02-9 | |

| Record name | 1-Pentanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17763-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylpentylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLPENTYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3G8XZW25I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)

![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)

![sodium;4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-2-methoxybenzenesulfonate](/img/structure/B593068.png)